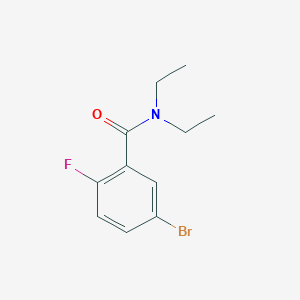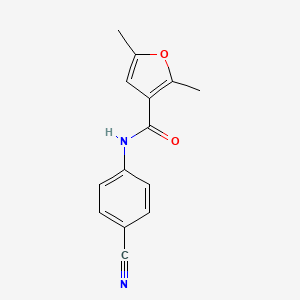![molecular formula C13H14N2O2 B7469241 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile](/img/structure/B7469241.png)
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile is a chemical compound with the molecular formula C13H14N2O2 It is characterized by the presence of a pyrrolidine ring, an oxo group, and a benzonitrile moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile typically involves the reaction of 3-hydroxybenzonitrile with 2-oxo-2-(pyrrolidin-1-yl)ethyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Analyse Des Réactions Chimiques
Types of Reactions
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group.
Substitution: The benzonitrile moiety can undergo nucleophilic substitution reactions to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions, often in the presence of a catalyst or under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted benzonitrile derivatives.
Applications De Recherche Scientifique
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of biological pathways and as a probe to investigate enzyme activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrrolidine ring and oxo group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzoic acid: Similar structure but with a carboxylic acid group instead of a nitrile group.
4-(Pyrrolidin-1-yl)benzonitrile: Lacks the oxo and ethoxy groups, making it structurally simpler.
2-(Pyrrolidin-1-yl)ethanol: Contains the pyrrolidine ring and ethoxy group but lacks the benzonitrile moiety.
Uniqueness
3-[2-Oxo-2-(pyrrolidin-1-yl)ethoxy]benzonitrile is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. The presence of both the pyrrolidine ring and the benzonitrile moiety allows for diverse interactions with molecular targets, making it a valuable compound in various research applications.
Propriétés
IUPAC Name |
3-(2-oxo-2-pyrrolidin-1-ylethoxy)benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2O2/c14-9-11-4-3-5-12(8-11)17-10-13(16)15-6-1-2-7-15/h3-5,8H,1-2,6-7,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPVDSDIGNSKYBT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)COC2=CC=CC(=C2)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-[4-(2,4-Dichlorobenzoyl)piperazin-1-yl]propanoic acid](/img/structure/B7469162.png)

![2-Imidazol-1-yl-1-[3-(trifluoromethyl)phenyl]ethanol](/img/structure/B7469171.png)
![5-[(4-Chlorophenyl)sulfonylamino]pyridine-3-carboxylic acid](/img/structure/B7469174.png)


![1-[4-(2-Chloroacetyl)piperazin-1-yl]-2-(2-methylphenoxy)ethanone](/img/structure/B7469197.png)
![4-[(4-Acetylpiperazin-1-yl)methyl]benzonitrile](/img/structure/B7469202.png)



![4-[(3-Oxo-[1,2,4]triazolo[4,3-a]pyridin-2-yl)methyl]benzonitrile](/img/structure/B7469228.png)

![4-[4-(2-Thiophen-2-ylquinazolin-4-yl)piperazin-1-yl]phenol](/img/structure/B7469244.png)
